1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine
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Overview
Description
1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE is a complex organic compound that features a combination of chlorophenoxy, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE involves multiple steps. The process typically starts with the preparation of intermediate compounds, such as 4-chlorophenoxyacetic acid and triazole derivatives. These intermediates are then subjected to various chemical reactions, including condensation, substitution, and cyclization, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one: Shares structural similarities and is used in similar applications.
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide: Another compound with triazole and chlorophenoxy groups.
Triadimefon: A fungicide with a similar structural framework.
Uniqueness
1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C27H32Cl2N8O |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
1-[[1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]tetrazol-5-yl]-(2-chlorophenyl)methyl]piperidine |
InChI |
InChI=1S/C27H32Cl2N8O/c1-27(2,3)24(26(36-18-30-17-31-36)38-20-13-11-19(28)12-14-20)37-25(32-33-34-37)23(35-15-7-4-8-16-35)21-9-5-6-10-22(21)29/h5-6,9-14,17-18,23-24,26H,4,7-8,15-16H2,1-3H3 |
InChI Key |
NEAQLHNEKRPBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)N3C(=NN=N3)C(C4=CC=CC=C4Cl)N5CCCCC5 |
Origin of Product |
United States |
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